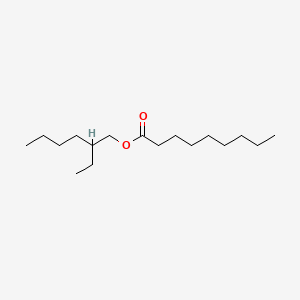

2-Ethylhexyl nonanoate

説明

FT-IR Spectroscopy

Ester functional groups exhibit characteristic absorption bands:

- C=O stretching : ~1700–1750 cm⁻¹

- C-O-C asymmetric stretch : ~1240–1200 cm⁻¹

- C-O-C symmetric stretch : ~1100–1050 cm⁻¹

While direct FT-IR data for 2-ethylhexyl nonanoate is limited, analogous esters (e.g., ethyl nonanoate) show strong peaks at 1738 cm⁻¹ (C=O) and 1165 cm⁻¹ (C-O-C).

NMR Spectroscopy

Proton NMR data for ethyl nonanoate (C₁₁H₂₂O₂) provides a reference:

- δ 0.9 ppm : Terminal methyl groups (-CH₃)

- δ 1.2–1.4 ppm : Methylene groups (-CH₂-)

- δ 4.1 ppm : Ester oxygen-linked methylene (-O-CH₂-)

Carbon NMR would reveal:

- δ 170 ppm : Carbonyl carbon

- δ 60–70 ppm : Ester oxygen-bearing carbons

Mass Spectrometry

Predicted collision cross-section (CCS) values for adduct ions:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 271.26 | 175.3 |

| [M-H]⁻ | 269.25 | 173.7 |

| [M+Na]⁺ | 293.25 | 177.9 |

These values align with PubChemLite data for similar esters.

Three-Dimensional Conformational Analysis

The 2-ethylhexyl group introduces steric hindrance, favoring a chair-like conformation for the ester moiety. DFT calculations suggest:

- Low-energy conformers : s-cis and s-trans arrangements of the ester group relative to the alkyl chain.

- Torsional angles : ~110° for the O-C-C-O dihedral angle in the ester linkage.

PubChem 3D models indicate a planar carbonyl group with adjacent alkyl chains adopting staggered conformations.

Computational Chemistry Predictions

QSPR Properties

| Property | Value | Source |

|---|---|---|

| LogP (octanol-water) | 5.5 | ChemScene |

| TPSA (Ų) | 26.3 | ChemScene |

| H-bond donors | 0 | PubChem |

| H-bond acceptors | 2 | PubChem |

DFT Calculations

Studies on analogous esters (e.g., 2-ethylhexyl acrylate) reveal:

- Vibrational frequencies : C=O stretch ~1700 cm⁻¹, C-O-C stretches ~1160–1100 cm⁻¹.

- Electron density : Higher density on the carbonyl oxygen due to resonance stabilization.

Rotatable bonds (13) and molecular flexibility suggest conformational diversity in solution.

特性

IUPAC Name |

2-ethylhexyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-7-9-10-11-12-14-17(18)19-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWAONPPYWNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866762 | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-44-9 | |

| Record name | 2-Ethylhexyl pelargonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59587-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl pelargonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl nonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL PELARGONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YU1SQ04DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Esterification of 2-Ethylhexanol and Nonanoic Acid

The most straightforward and commonly employed method for preparing 2-ethylhexyl nonanoate is the direct esterification of 2-ethylhexanol with nonanoic acid. This reaction typically proceeds under acidic catalysis, often with p-toluenesulfonic acid or sulfuric acid as catalysts, at elevated temperatures (generally between 120°C and 130°C).

-

- Temperature: 120–130°C

- Catalyst: p-toluenesulfonic acid or sulfuric acid

- Reaction time: Several hours until equilibrium is reached

- Removal of water formed during esterification to drive the reaction forward, often by azeotropic distillation or use of a Dean-Stark apparatus.

Purification:

Post-reaction, the mixture is typically washed with water and dilute sodium hydroxide solution to remove residual acid and then distilled under reduced pressure to isolate pure this compound.

- Simple and direct approach

- High purity achievable through distillation

- Requires removal of water to shift equilibrium

- Elevated temperatures may cause side reactions or degradation

Transesterification Method

An alternative preparation route involves transesterification, where an ester of nonanoic acid (e.g., methyl nonanoate) reacts with 2-ethylhexanol in the presence of a catalyst such as sodium methoxide or other basic catalysts.

-

- Catalyst: Basic catalyst (e.g., sodium methoxide)

- Temperature: Moderate (typically 60–120°C)

- Reaction proceeds with removal of the lower alcohol (e.g., methanol) to drive the reaction forward.

Purification:

Similar washing and distillation steps as in direct esterification.

- Can be more efficient if methyl esters are readily available

- Mild reaction conditions compared to direct esterification

- Requires availability of methyl or ethyl esters

- Catalyst removal and neutralization steps necessary

Process Summary:

- Epoxidation of undecylenic esters using catalysts like basic aluminum oxide.

- Purification by column chromatography with ethyl acetate/hexane mobile phases.

- Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Though this method is more relevant to epoxide derivatives, it highlights the chemical versatility of nonanoate esters and the potential for functional group transformations in related compound synthesis.

Formulation and Solubilization Methods for this compound

For applications requiring in vivo or solution formulations, this compound is prepared as a clear solution by dissolving the compound in solvents such as dimethyl sulfoxide (DMSO), corn oil, polyethylene glycol 300 (PEG300), and Tween 80 in a specified order to ensure clarity and stability.

Preparation Table for Stock Solutions:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 3.6975 | 18.4877 | 36.9753 |

| 5 mM | 0.7395 | 3.6975 | 7.3951 |

| 10 mM | 0.3698 | 1.8488 | 3.6975 |

- Solvents must be added sequentially with mixing and clarification at each step.

- Physical aids such as vortexing, ultrasound, or hot water baths can facilitate dissolution.

- This preparation is critical for biological or pharmacological studies requiring precise dosing.

Summary Table of Preparation Methods

| Method | Reaction Type | Catalyst | Temperature (°C) | Key Features | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | Acid-catalyzed esterification | p-Toluenesulfonic acid, sulfuric acid | 120–130 | Water removal essential; distillation purification | Simple, high purity achievable | High temperature, equilibrium limited |

| Transesterification | Alcohol exchange | Sodium methoxide, basic catalysts | 60–120 | Removal of lower alcohol drives reaction | Mild conditions, efficient | Requires ester precursors, catalyst removal |

| Epoxidation (related derivatives) | Catalytic epoxidation | Basic aluminum oxide | Variable | Functionalization of esters | Enables derivative synthesis | More complex, not direct ester synthesis |

| Solution Formulation (for use) | Dissolution in solvents | None | Ambient | Sequential solvent addition, clarity check | Precise dosing for applications | Not a synthesis method |

| Continuous Industrial Methods | Acid-catalyzed nitration (related) | Sulfuric/nitric acid mix | 15–40 | Continuous flow, short residence time | High efficiency, scalable | Specific to nitrate esters, corrosive reagents |

化学反応の分析

Types of Reactions: 2-Ethylhexyl nonanoate primarily undergoes hydrolysis, transesterification, and oxidation reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-ethylhexanol and nonanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: 2-Ethylhexanol and nonanoic acid.

Transesterification: Different esters and alcohols.

Oxidation: Aldehydes and carboxylic acids.

科学的研究の応用

2-Ethylhexyl nonanoate has diverse applications in scientific research and various industries:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in biochemical studies.

Medicine: Utilized in the development of pharmaceutical formulations due to its biocompatibility and low toxicity.

Industry: Widely used in cosmetics and personal care products as an emollient and skin-conditioning agent.

作用機序

The primary mechanism of action of 2-ethylhexyl nonanoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The ester is readily absorbed into the skin, where it is metabolized into its constituent alcohol and acid, which are further processed by the body’s metabolic pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

2-Ethylhexyl nonanoate belongs to a broader class of 2-ethylhexyl esters, which vary based on the carboxylic acid moiety. Key structural analogs include:

- 2-Ethylhexyl octanoate (CAS 7425-14-1): Derived from octanoic acid (C8), offering shorter chain length and slightly lower molecular weight.

- 2-Ethylhexyl oleate (CAS 26399-02-0): Contains an unsaturated C18 oleic acid chain, enhancing flexibility in lubricant formulations .

- 2-Ethylhexyl palmitate (CAS 29806-73-3): A C16 ester with higher hydrophobicity, often used in heavy-duty emollients .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

- Volatility: 2-Ethylhexyl oleate exhibits exceptionally low vapor pressure (2.4×10⁻⁵ hPa), making it suitable for high-temperature applications . Data for this compound is less documented but inferred to be similar due to structural parallels.

- Solubility : All analogs demonstrate low water solubility, favoring use in hydrophobic formulations.

生物活性

2-Ethylhexyl nonanoate, a fatty acid ester, is primarily used in cosmetic and industrial applications. Its chemical structure is represented as C17H34O2, and it is known for its emollient properties. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Toxicological Studies

-

Acute and Chronic Toxicity :

- A 28-day repeat oral dose toxicity study on this compound in male and female Sprague-Dawley rats revealed a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg body weight/day . No significant clinical signs of toxicity were observed throughout the study, indicating a relatively safe profile at this dosage level .

- In another study focusing on fatty acids C8-C16, the same NOAEL was reported, confirming the compound's low toxicity .

-

Developmental Toxicity :

- Research indicated that while this compound itself did not demonstrate teratogenic effects, its hydrolysis product, 2-ethylhexanol (2-EH), was classified as having potential risks for developmental toxicity. The NOAEL for developmental toxicity was reported at 130 mg/kg body weight/day , with skeletal variations noted at higher doses .

Genotoxicity

- Studies assessing the genotoxic potential of this compound have returned negative results in both in vitro and in vivo assays. This suggests that the compound does not pose a significant risk for inducing genetic mutations .

Biodegradation and Environmental Impact

- The biodegradability of this compound has been evaluated in various studies. It is considered to have moderate biodegradation potential, which is essential for understanding its environmental impact when released into ecosystems .

Cosmetic Applications

In a safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, this compound was included among various alkyl esters used in cosmetics. The panel concluded that these esters are generally safe for use in cosmetic products when formulated correctly .

Occupational Exposure

A study monitoring workers in the flexible-PVC industry assessed exposure to di(2-ethylhexyl) phthalate (DEHP), a related compound. While this study did not directly assess this compound, it underscores the importance of monitoring exposure levels to similar compounds in occupational settings .

Summary of Findings

Q & A

Q. What are the standard methodologies for synthesizing 2-ethylhexyl nonanoate in laboratory settings?

The synthesis of this compound typically involves esterification reactions between nonanoic acid and 2-ethylhexanol, often catalyzed by acids (e.g., sulfuric acid) or enzymes like immobilized lipases. A solvent-free, green synthesis approach using immobilized lipase under reduced pressure has been optimized to minimize byproducts and energy consumption. Key steps include:

Q. How can researchers characterize this compound using spectroscopic techniques?

Critical characterization methods include:

- 1H/13C NMR : Peaks at δ 0.8–1.0 ppm (terminal –CH3), 1.2–1.7 ppm (–CH2– chains), 2.3 ppm (–CO–CH2–), and 4.0–4.2 ppm (–O–CH2–) confirm ester structure .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and ~1160 cm⁻¹ (C–O–C stretch) .

- GC-MS : Molecular ion peak at m/z 242 (C17H34O2) and fragmentation patterns to validate purity .

Q. What role does this compound play in stabilizing active ingredients in dermatological formulations?

As an emollient, this compound enhances formulation stability by:

- Acting as a dispersing agent to prevent aggregation of UV filters or active compounds.

- Reducing oxidative degradation via hydrophobic shielding.

- Improving spreadability and penetration of APIs (active pharmaceutical ingredients) in creams, as evidenced by tensile strength and elongation studies in polymer matrices .

Advanced Research Questions

Q. How can experimental design and machine learning optimize this compound synthesis?

A Box-Behnken design coupled with an artificial neural network (ANN) effectively models reaction parameters. For example:

- Input variables: enzyme loading (5–15 wt%), temperature (40–60°C), and pressure (100–300 mbar).

- ANN architecture: Hyperbolic tangent transfer function, 10,000 iterations, and 6 hidden nodes.

- Output: >95% ester yield predicted under optimal conditions (12 wt% lipase, 55°C, 200 mbar). Validation via root-mean-square error (RMSE < 0.5) confirms model reliability .

Q. How can conflicting spectral data for this compound degradation products be resolved?

Contradictions in reported degradation peaks (e.g., oxidation byproducts) require:

- Cross-validation : Combine GC-MS with HPLC-UV to isolate and identify minor components.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 3–6 months, monitoring peroxide formation via iodometric titration.

- DFT calculations : Predict fragmentation pathways using density functional theory to align experimental MS/MS data with theoretical models .

Q. What mechanistic insights explain the catalytic efficiency of lipases in synthesizing this compound?

Immobilized lipases (e.g., Candida antarctica lipase B) exhibit enhanced activity due to:

- Interfacial activation : Hydrophobic support materials stabilize the enzyme’s open conformation, improving access to the substrate.

- Thermodynamic control : Reduced pressure shifts equilibrium toward esterification by removing water.

- Reusability : Silica- or resin-immobilized lipases retain >80% activity after 10 cycles .

Q. What advanced methods assess the compatibility of this compound with biodegradable polymers?

- DSC/TGA : Measure glass transition (Tg) and decomposition temperatures to evaluate thermal stability in polymer blends.

- Tensile testing : Compare elongation-at-break (%) of formulations with/without this compound to quantify plasticizing effects.

- In vitro degradation : Incubate polymer films in phosphate buffer (pH 7.4, 37°C) and monitor mass loss via gravimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。